molecular formula C18H17F2N3O2 B11930199 AGPS-IN-2i

AGPS-IN-2i

Cat. No.: B11930199
M. Wt: 345.3 g/mol
InChI Key: VDLFVZUKOKPJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGPS-IN-2i is a potent and high-affinity inhibitor of alkylglycerol phosphate synthase. This enzyme plays a crucial role in the utilization and metabolism of ether lipids within cells. By inhibiting this enzyme, this compound reduces ether lipid levels, cell migration, and promotes the proliferation and motility of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGPS-IN-2i involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. custom synthesis services are available for research purposes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes.

Chemical Reactions Analysis

Types of Reactions

AGPS-IN-2i primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It does not typically undergo oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and reaction time, depend on the desired modifications and the nature of the reagents used .

Major Products Formed

The major products formed from reactions involving this compound are typically derivatives that retain the core structure of the compound while introducing new functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

AGPS-IN-2i has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary use is in cancer research, where it has shown effectiveness in reducing ether lipid levels and cell migration rates in cancer cells. It specifically impairs epithelial to mesenchymal transition in prostate and breast cancer cells by modulating the expression levels of E-cadherin, Snail, and matrix metalloproteinase 2 .

Mechanism of Action

AGPS-IN-2i exerts its effects by inhibiting alkylglycerol phosphate synthase, an enzyme involved in the metabolism of ether lipids. By binding to this enzyme, this compound reduces the levels of ether lipids within cells, which in turn affects cell migration and proliferation. The compound specifically impairs epithelial to mesenchymal transition by modulating the expression levels of E-cadherin, Snail, and matrix metalloproteinase 2 in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AGPS-IN-2i is unique due to its high affinity and potency as an inhibitor of alkylglycerol phosphate synthase. It has shown significant effects in reducing ether lipid levels and impairing epithelial to mesenchymal transition in cancer cells, making it a valuable tool in cancer research .

Properties

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]butanamide

InChI

InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

VDLFVZUKOKPJRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCC1=CC2=C(C=C1)NC(=O)N2)C3=C(C=CC=C3F)F

Origin of Product

United States

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